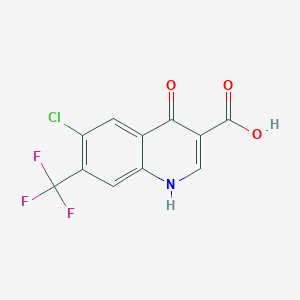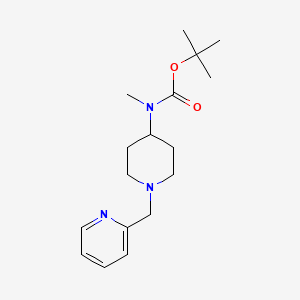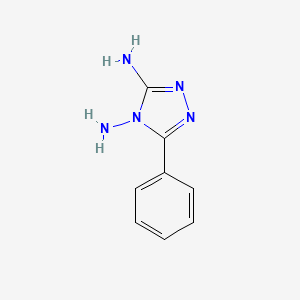![molecular formula C11H11NS2 B12121548 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenylmethyl group and a thiol group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with thioamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[(4-Methylphenyl)methyl]-1,3-Thiazol-2-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um eine Disulfidbindung zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können am Thiazolring, insbesondere an den C-2- und C-5-Positionen, auftreten.
Reduktion: Die Verbindung kann Reduktionsreaktionen, insbesondere an der Thiolgruppe, unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Iod.
Substitution: Elektrophile Reagenzien wie Halogene und Nitroverbindungen können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Disulfiden.
Substitution: Bildung von halogenierten oder nitrosubstituierten Thiazolen.
Reduktion: Bildung von reduzierten Thiazolderivaten.
Wissenschaftliche Forschungsanwendungen
5-[(4-Methylphenyl)methyl]-1,3-Thiazol-2-thiol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antimykotischen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung von Bioziden, Fungiziden und chemischen Reaktionsbeschleunigern eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-[(4-Methylphenyl)methyl]-1,3-Thiazol-2-thiol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Thiolgruppe kann kovalente Bindungen mit Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Zusätzlich kann sich der Thiazolring mit DNA interkalieren und so die Replikations- und Transkriptionsprozesse stören . Diese Interaktionen tragen zu den antimikrobiellen und krebshemmenden Eigenschaften der Verbindung bei.
Wirkmechanismus
The mechanism of action of 5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazol: Die Stammverbindung der Thiazol-Familie, bekannt für ihre Aromatizität und biologische Aktivität.
1,3,4-Thiadiazol: Eine weitere heterocyclische Verbindung mit erheblichem therapeutischem Potenzial, insbesondere in der Krebsforschung.
Sulfathiazol: Ein antimikrobielles Medikament, das ebenfalls einen Thiazolring enthält.
Einzigartigkeit
5-[(4-Methylphenyl)methyl]-1,3-Thiazol-2-thiol ist einzigartig aufgrund des Vorhandenseins sowohl einer 4-Methylphenylmethylgruppe als auch einer Thiolgruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen
Eigenschaften
Molekularformel |
C11H11NS2 |
|---|---|
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NS2/c1-8-2-4-9(5-3-8)6-10-7-12-11(13)14-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
RXEPKZVBVJTWEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=CNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)

![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)


![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)



![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)
![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)
